NSC348884

Description

Properties

IUPAC Name |

N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N10/c1-23-5-9-27-31(15-23)43-35(39-27)19-47(20-36-40-28-10-6-24(2)16-32(28)44-36)13-14-48(21-37-41-29-11-7-25(3)17-33(29)45-37)22-38-42-30-12-8-26(4)18-34(30)46-38/h5-12,15-18H,13-14,19-22H2,1-4H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOLQEUQAFTQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319638 | |

| Record name | NSC348884 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81624-55-7 | |

| Record name | NSC348884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC348884 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of NSC348884: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC348884 is a small molecule inhibitor primarily investigated for its anticancer properties. Its mechanism of action is centered on the inhibition of Nucleophosmin (NPM1), a multifunctional nucleolar phosphoprotein often dysregulated in cancer. This guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its primary target, downstream signaling effects, and the ongoing debate surrounding its precise mode of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts.

Introduction

Nucleophosmin (NPM1) is a crucial player in various cellular processes, including ribosome biogenesis, chromatin remodeling, and the DNA damage response. Its overexpression or mutation is frequently observed in a wide range of human malignancies, making it an attractive target for cancer therapy. This compound was identified through in silico screening as a potential inhibitor of NPM1 oligomerization, a process essential for its function and localization.[1][2] Subsequent studies have demonstrated its ability to induce apoptosis and inhibit proliferation in cancer cells, particularly those with NPM1 mutations, such as in Acute Myeloid Leukemia (AML).[3] This document aims to provide a detailed technical resource on the mechanism of action of this compound.

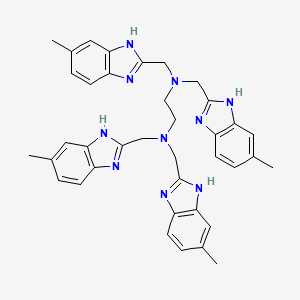

Chemical Structure of this compound

-

Molecular Formula: C₃₈H₄₀N₁₀

-

Molecular Weight: 636.79 g/mol

-

CAS Number: 81624-55-7

Primary Mechanism of Action: Inhibition of NPM1 Oligomerization

The predominant mechanism attributed to this compound is the disruption of NPM1 oligomerization. NPM1 naturally forms dimers and higher-order oligomers (pentamers) through its N-terminal domain, which is critical for its biological functions.[1] this compound is believed to bind to a hydrophobic pocket within this N-terminal domain, thereby preventing the protein-protein interactions necessary for oligomer formation.[1][2] This disruption leads to an increase in the monomeric form of NPM1.[3]

The Controversy: An Alternative Hypothesis

While the inhibition of NPM1 oligomerization is the most widely cited mechanism, a study by Brodská et al. (2021) has challenged this view.[4][5] Their research, utilizing fluorescence lifetime imaging microscopy (FLIM) with Förster resonance energy transfer (FRET) and a suite of immunoprecipitation and electrophoretic methods, found that this compound did not inhibit the formation of NPM1 oligomers in leukemia-derived cell lines or primary AML cells, either in vitro or in vivo.[4][5] Instead, they propose that the cytotoxic effects of this compound are more closely associated with alterations in cell adhesion signaling.[4] This suggests a more complex mechanism of action than initially proposed and highlights the need for further investigation.

Downstream Signaling Pathways

Regardless of the precise initial molecular event, the downstream consequences of this compound treatment converge on the induction of apoptosis and inhibition of cell proliferation.

Upregulation of the p53 Tumor Suppressor Pathway

A key downstream effect of this compound is the activation of the p53 tumor suppressor pathway.[1][6] Treatment with this compound leads to an increase in the total protein levels of p53 and its phosphorylation at Serine 15 (Ser15).[1] Phosphorylation at Ser15 is a critical event that stabilizes p53 and enhances its transcriptional activity. Activated p53 then upregulates the expression of its target genes, including the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest.[6]

dot

Caption: this compound-induced p53 signaling pathway.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell lines.[1] This programmed cell death is mediated through the intrinsic mitochondrial pathway, characterized by:

-

Modulation of Bcl-2 Family Proteins: Treatment with this compound leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspases.

-

PARP Cleavage: A hallmark of apoptosis, the cleavage of poly(ADP-ribose) polymerase (PARP), is observed following this compound treatment.[1]

-

H2AX Phosphorylation: Increased phosphorylation of histone H2AX (γH2AX) on Ser139, a marker of DNA double-strand breaks and apoptotic signaling, is also detected.[1]

Potential Off-Target Effects: PI3Kδ and Cell Adhesion Signaling

Recent evidence suggests that this compound may have targets other than NPM1.

-

PI3Kδ Inhibition: One study has identified this compound as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in B-cell receptor signaling. This finding suggests a potential alternative or parallel mechanism for its anticancer effects, particularly in hematological malignancies.

-

Cell Adhesion Signaling: As mentioned in the context of the controversy surrounding its primary mechanism, this compound has been shown to modify cell adhesion signaling.[4] This could involve the modulation of focal adhesion kinase (FAK) and its downstream pathways, which are known to play a role in cell migration, survival, and proliferation.[7][8][9][10]

Quantitative Data

The inhibitory and cytotoxic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| LNCaP | Prostate Cancer | 1.7 - 4.0 | [1][6] |

| HCT116 | Colorectal Carcinoma | 1.7 - 4.0 | [1] |

| Granta-519 | Mantle Cell Lymphoma | 1.7 - 4.0 | [6] |

| OCI-AML2 (NPM1-wt) | Acute Myeloid Leukemia | ~2.0 | [3] |

| OCI-AML3 (NPM1c+) | Acute Myeloid Leukemia | <2.0 | [3] |

Note: The inhibitory effect of this compound is reported to be stronger in NPM1-mutated OCI-AML3 cells compared to NPM1-wildtype OCI-AML2 cells at a concentration of 2 µM.[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Native Polyacrylamide Gel Electrophoresis (PAGE) for NPM1 Oligomerization

This technique is used to separate proteins in their native, folded state, allowing for the visualization of different oligomeric forms.

-

Principle: In the absence of denaturing agents like SDS, the migration of proteins through the polyacrylamide gel is dependent on their size, shape, and native charge. This allows for the separation of monomers from dimers and higher-order oligomers.

-

Protocol:

-

Sample Preparation: Treat cancer cells (e.g., LNCaP, HCT116) with varying concentrations of this compound (e.g., 0-5 µM) for a specified time (e.g., 24 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).

-

Gel Preparation: Prepare a native polyacrylamide gel (e.g., 4-12% Bis-Tris gel). The running buffer should also be non-denaturing (e.g., Tris-Glycine buffer).

-

Electrophoresis: Load equal amounts of protein from each sample mixed with a native sample buffer (containing bromophenol blue and glycerol, but no SDS or reducing agents). Run the gel at a constant voltage (e.g., 120 V) at 4°C.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane. Probe the membrane with a primary antibody specific for NPM1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the bands corresponding to monomeric and oligomeric forms of NPM1 using an enhanced chemiluminescence (ECL) detection system. A decrease in the intensity of the oligomer bands and an increase in the monomer band with increasing this compound concentration indicates disruption of oligomerization.

-

dot

Caption: Experimental workflow for Native PAGE analysis of NPM1 oligomerization.

Cell Viability Assay (CCK-8)

This colorimetric assay is used to determine the number of viable cells in a culture by measuring the activity of cellular dehydrogenases.[11][12][13]

-

Principle: The Cell Counting Kit-8 (CCK-8) contains a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[12]

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) for various time points (e.g., 24, 48, 72 hours).[3]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.[12]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[12]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Analysis:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

dot

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound is a promising small molecule with potent anti-cancer activity. Its primary mechanism of action is widely considered to be the disruption of NPM1 oligomerization, leading to the activation of the p53 pathway and induction of apoptosis. However, the field should remain open to alternative mechanisms, including the potential inhibition of PI3Kδ and modulation of cell adhesion signaling, which may contribute to its overall cytotoxic effects. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound and to design next-generation inhibitors targeting NPM1 and related pathways. Further research is warranted to definitively elucidate the complete molecular mechanism of this compound and to translate its preclinical efficacy into clinical applications.

References

- 1. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. europeanreview.org [europeanreview.org]

- 4. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 9. Focal adhesion kinase and p53 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. dojindo.co.jp [dojindo.co.jp]

- 13. ptglab.com [ptglab.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

NSC348884 as a Nucleophosmin (NPM) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleophosmin (NPM), a multifunctional nucleolar phosphoprotein, is a critical regulator of cell growth, proliferation, and apoptosis.[1] Its dysregulation is implicated in various human malignancies, making it a compelling target for anticancer therapy.[1] This technical guide provides an in-depth overview of NSC348884, a small molecule inhibitor initially identified for its potential to disrupt NPM oligomerization. This document will delve into the compound's mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. A significant focus will be placed on the evolving understanding of this compound's mode of action, including recent evidence that challenges its role as a direct inhibitor of NPM oligomerization.

Introduction to Nucleophosmin (NPM)

NPM is a chaperone protein primarily located in the nucleolus that shuttles between the nucleus and cytoplasm. It plays a crucial role in ribosome biogenesis, centrosome duplication, and the maintenance of genomic stability. NPM exists as a dynamic oligomer, primarily pentamers and higher-order structures, a feature essential for its various functions.[1] In several cancers, NPM is overexpressed, which is associated with anti-apoptotic effects and resistance to chemotherapy.[1] Furthermore, mutations in the NPM1 gene are one of the most frequent genetic alterations in acute myeloid leukemia (AML).[2] These mutations typically result in the aberrant cytoplasmic localization of the NPM protein (NPMc+), contributing to leukemogenesis.

This compound: From Putative NPM Oligomerization Inhibitor to a Modulator of Cell Adhesion

This compound was initially identified through in silico screening as a small molecule that could putatively bind to a hydrophobic pocket at the N-terminal domain of NPM, thereby disrupting its oligomerization.[1][3] Early studies suggested that by inhibiting the formation of NPM oligomers, this compound could induce apoptosis in cancer cells and upregulate the p53 tumor suppressor pathway.[1][3]

However, more recent and comprehensive studies have contested this primary mechanism of action. Evidence now strongly suggests that the cytotoxic effects of this compound are not mediated by the inhibition of NPM oligomerization.[4] Instead, its anti-cancer activity is likely associated with the modulation of cell adhesion signaling pathways.[4] This guide will present data from both perspectives to provide a complete picture of the scientific discourse surrounding this compound.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Granta-519 | Mantle Cell Lymphoma | 1.7 | [1] |

| LNCaP | Prostate Cancer | 4.0 | [1] |

| OCI-AML3 (NPM1-mutated) | Acute Myeloid Leukemia | Induces marked apoptosis at 1.0-3.0 µM | [5] |

| HL-60 (NPM1-wild type) | Acute Myeloid Leukemia | Minimal apoptosis at 1.0-3.0 µM | [5] |

| U937 (NPM1-wild type) | Acute Myeloid Leukemia | Minimal apoptosis at 1.0-3.0 µM | [5] |

| OCI-AML2 (NPM1-wild type) | Acute Myeloid Leukemia | Minimal apoptosis at 1.0-3.0 µM | [5] |

Table 2: Effects of this compound on Apoptosis and p53 Pathway

| Cell Line | Treatment Condition | Observed Effect | Reference |

| Various Cancer Cell Lines | Dose-dependent | Induction of apoptosis (PARP cleavage, Annexin V labeling) | [1][3] |

| Various Cancer Cell Lines | Dose-dependent | Upregulation of p53 (increased Ser15 phosphorylation) | [1][3] |

| OCI-AML3 | 3.0 µM | Increased levels of p53 | [5] |

| OCI-AML2 | 3.0 µM | No change in p53 levels | [5] |

| OCI-AML3 | Increasing concentrations | Pro-apoptotic effect enhanced with concentration | [2] |

| OCI-AML2 | Increasing concentrations | Pro-apoptotic effect observed, but weaker than in OCI-AML3 | [2] |

Signaling Pathways and Experimental Workflows

Proposed (Contested) Mechanism of Action of this compound

Caption: Proposed mechanism of this compound disrupting NPM oligomerization.

Revised Understanding of this compound's Cytotoxic Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. europeanreview.org [europeanreview.org]

- 3. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting levels or oligomerization of nucleophosmin 1 induces differentiation and loss of survival of human AML cells with mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of NSC348884 in Disrupting Nucleophosmin Oligomerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleophosmin (NPM), a multifaceted nucleolar phosphoprotein, is a critical player in various cellular processes, including ribosome biogenesis, cell cycle control, and the DNA damage response. Its function is intricately linked to its ability to form oligomers, primarily dimers and pentamers. Dysregulation of NPM, often through overexpression or mutation, is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. The small molecule inhibitor NSC348884 has emerged as a key tool in the study of NPM function. Initially identified as a disruptor of NPM oligomerization, its precise mechanism of action has been the subject of ongoing research and debate. This technical guide provides an in-depth analysis of this compound, focusing on its role in the disruption of NPM oligomerization, the downstream cellular consequences, and the experimental methodologies used to elucidate its function. We present a comprehensive overview of the current understanding, including conflicting findings, to offer a balanced perspective for researchers in the field.

Introduction to Nucleophosmin (NPM) and its Oligomerization

Nucleophosmin (also known as B23, numatrin, or NO38) is a highly conserved protein that predominantly resides in the nucleolus but can shuttle between the nucleus and cytoplasm. Its N-terminal domain is responsible for the formation of stable homo-oligomers, a process essential for its chaperone activities and its interactions with other proteins, including the tumor suppressor p53.[1][2] In many cancers, the elevated levels or mutated forms of NPM are associated with anti-apoptotic effects and the inhibition of differentiation.[1][2] The disruption of NPM's oligomeric state, therefore, represents a promising strategy for anticancer therapy.

This compound: A Small Molecule Inhibitor of NPM

This compound was identified through in silico screening and molecular modeling as a putative small molecule inhibitor that targets a hydrophobic pocket within the N-terminal domain of NPM, which is crucial for its oligomerization.[1][2]

Initial Findings: Disruption of NPM Oligomerization and Induction of Apoptosis

Initial studies reported that this compound effectively disrupts the formation of NPM oligomers.[1][2] This disruption was shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines.[1][2] The proposed mechanism involves this compound binding to the N-terminal domain of NPM, thereby preventing the protein-protein interactions necessary for the formation of dimers and higher-order oligomers.

The downstream consequences of this disruption were reported to include the upregulation of the tumor suppressor p53, evidenced by increased phosphorylation at Serine 15, and the induction of apoptotic markers such as cleaved PARP and phosphorylated H2AX.[1][2]

Conflicting Evidence: A Re-evaluation of the Mechanism

More recent investigations have challenged the initial hypothesis that this compound's primary mode of action is the disruption of NPM oligomerization. These studies, employing techniques such as Fluorescence Lifetime Imaging (FLIM) with Förster Resonance Energy Transfer (FRET), have suggested that this compound does not significantly inhibit the formation of NPM oligomers in living cells or in vitro.[3][4][5] Instead, this research points towards alternative mechanisms for the observed cytotoxicity of this compound, such as the modulation of cell adhesion signaling.[3][4][5]

This conflicting evidence highlights the complexity of this compound's cellular effects and underscores the need for careful experimental design and interpretation when studying its mechanism of action.

Quantitative Data on this compound's Effects

The following table summarizes the key quantitative data from studies on this compound, providing a comparative overview of its potency and effects in different cancer cell lines.

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 (Cell Proliferation) | Various Cancer Cell Lines | 1.7 - 4.0 µM | [1][2][6] |

| LNCaP (Prostate Cancer) | 4.0 µM | [6] | |

| Granta-519 (Mantle Cell Lymphoma) | 1.7 µM | [6] | |

| Apoptosis Induction | LNCaP (Prostate Cancer) | Dose-dependent increase from 1-5 µM | [6] |

| OCI-AML3 (AML, NPM1-mutated) | Stronger pro-apoptotic effect compared to OCI-AML2 | [7][8] | |

| Effect on NPM Oligomers | AML Cells (NPM1-mutated) | Significant reduction in oligomeric NPM1 | [7] |

| Leukemia-derived cell lines | No inhibition of NPM oligomer formation | [3][4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the effects of this compound on NPM oligomerization and cellular function.

Native Polyacrylamide Gel Electrophoresis (PAGE) for NPM Oligomerization

This technique separates proteins in their folded, native state, allowing for the analysis of protein complexes and oligomers.

Protocol:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Sample Preparation:

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Mix a defined amount of protein (e.g., 20-30 µg) with a native PAGE sample buffer (containing glycerol and a tracking dye like bromophenol blue, but no SDS or reducing agents).

-

-

Electrophoresis:

-

Load samples onto a native polyacrylamide gel (e.g., 4-16% gradient gel).

-

Run the gel in a cold room or at 4°C using a native running buffer (e.g., Tris-Glycine buffer without SDS) at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

-

-

Western Blotting:

-

Transfer the proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against NPM overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Co-Immunoprecipitation (Co-IP) to Assess NPM Interactions

Co-IP is used to determine if this compound affects the interaction of NPM with itself or with other proteins.

Protocol:

-

Cell Lysis:

-

Lyse cells as described in the native PAGE protocol using a Co-IP lysis buffer (often a milder formulation to preserve protein-protein interactions, e.g., containing 0.5% NP-40).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

Add a primary antibody against NPM to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP wash buffer (similar to lysis buffer but with a lower detergent concentration) to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against NPM and potential interacting partners.

-

Fluorescence Lifetime Imaging (FLIM) with Förster Resonance Energy Transfer (FRET)

FLIM-FRET is a powerful technique to measure protein-protein interactions in living cells with high spatial and temporal resolution. A decrease in the fluorescence lifetime of a donor fluorophore in the presence of an acceptor fluorophore indicates that the two proteins are in close proximity (typically <10 nm), suggesting an interaction.

Protocol:

-

Cell Transfection:

-

Co-transfect cells with plasmids encoding NPM fused to a donor fluorophore (e.g., eGFP) and NPM fused to an acceptor fluorophore (e.g., mCherry or mRFP).

-

-

Cell Treatment:

-

Treat the transfected cells with this compound or a vehicle control for the desired time.

-

-

FLIM Data Acquisition:

-

Perform FLIM measurements on a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) or frequency-domain detection electronics.

-

Excite the donor fluorophore and measure the fluorescence decay profile for each pixel in the image.

-

-

Data Analysis:

-

Analyze the fluorescence decay data to determine the fluorescence lifetime of the donor in the presence and absence of the acceptor.

-

A shortening of the donor's fluorescence lifetime in the presence of the acceptor is indicative of FRET and thus NPM oligomerization. The FRET efficiency can be calculated from the lifetime values.

-

Compare the FRET efficiency in this compound-treated cells to control cells to determine if the drug disrupts NPM oligomerization.

-

Visualizing the Mechanisms and Workflows

Signaling Pathways and Experimental Logic

Caption: Competing hypotheses for the mechanism of action of this compound.

Experimental Workflow for Assessing NPM Oligomerization

Caption: Workflow for investigating this compound's effect on NPM oligomerization.

Conclusion and Future Directions

This compound remains a valuable chemical probe for studying the cellular functions of NPM. While its role as a direct and potent disruptor of NPM oligomerization has been questioned by recent studies, its cytotoxic effects on cancer cells are well-documented. The conflicting findings in the literature suggest that the biological consequences of targeting NPM are complex and may involve multiple signaling pathways.

For researchers, scientists, and drug development professionals, it is crucial to consider the dual hypotheses when designing experiments and interpreting data related to this compound. Future research should aim to definitively elucidate the primary mechanism of action of this compound. This could involve structural studies to determine the precise binding site of this compound on NPM, unbiased proteomic and phosphoproteomic analyses to identify its off-target effects and downstream signaling consequences, and the development of more specific inhibitors of NPM oligomerization. A deeper understanding of how small molecules like this compound modulate NPM function will be instrumental in the development of novel and effective cancer therapies targeting this key oncoprotein.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural polymorphism in the N-terminal oligomerization domain of NPM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse native-PAGE [assay-protocol.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. researchgate.net [researchgate.net]

- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 8. Separation of Protein Oligomers by Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC348884: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC348884 is a small molecule inhibitor initially identified for its potential to disrupt the oligomerization of Nucleophosmin (NPM), a key protein implicated in various cancers. This disruption is reported to trigger a cascade of events leading to the upregulation of the p53 tumor suppressor protein and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It includes a summary of its physicochemical characteristics, pharmacological data, and a detailed exploration of its proposed mechanism of action, including existing controversies. Furthermore, this guide outlines the key experimental protocols used to characterize its activity, offering a valuable resource for researchers in oncology and drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure is centered around a substituted ethylenediamine core.

| Property | Value | Source |

| IUPAC Name | N¹,N¹,N²,N²-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]-1,2-ethanediamine | [1] |

| Molecular Formula | C₃₈H₄₀N₁₀ | [1][2][3] |

| Molecular Weight | 636.79 g/mol | [1][2][3] |

| CAS Number | 81624-55-7 | [1][2][3] |

| SMILES | CC1=CC2=C(C=C1)NC(=N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [3] |

| Solubility | DMSO: 10 mg/mL, DMF: 20 mg/mL, Ethanol: 1 mg/mL | [1] |

Pharmacological Data

This compound has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency as a potential anti-cancer agent.

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| Granta | Mantle Cell Lymphoma | 1.7 | [2] |

| LNCaP | Prostate Cancer | 4.0 | [2] |

| Various Cancer Cell Lines | - | 1.7 - 4.0 | [4][5] |

| OCI-AML3 | Acute Myeloid Leukemia | Induces marked apoptosis at 1.0-3.0 µM | [6] |

| HL-60, U937, OCI-AML2 | Acute Myeloid Leukemia | Minimal apoptosis at 1.0-3.0 µM | [6] |

Mechanism of Action and Signaling Pathways

Primary Proposed Mechanism: Inhibition of NPM Oligomerization

The predominant theory behind this compound's mechanism of action is its ability to inhibit the oligomerization of Nucleophosmin (NPM).[4] NPM is a multifunctional protein that is often overexpressed in cancer and plays a crucial role in cell growth, proliferation, and the suppression of apoptosis.[5] By forming oligomers, NPM can sequester and inhibit tumor suppressor proteins like p53.

This compound is believed to bind to a hydrophobic pocket on the N-terminal domain of NPM, which is essential for the formation of dimers and higher-order oligomers.[4][5] The disruption of these oligomers is thought to release p53, leading to its activation (observed as increased phosphorylation on Ser15) and the subsequent transcription of downstream targets like p21, ultimately inducing apoptosis.[4][7] This proposed pathway is synergistic with chemotherapeutic agents like doxorubicin.[4]

Conflicting Evidence and Alternative Mechanisms

It is crucial for researchers to be aware of conflicting findings. A 2021 study by Šašinková et al. presented evidence suggesting that this compound does not inhibit the formation of NPM oligomers in vivo or in vitro.[8] Their research, utilizing methods such as fluorescence lifetime imaging (FLIM) with FRET, immunoprecipitation, and various electrophoretic techniques, concluded that the cytotoxic effects of this compound are more likely associated with modified cell adhesion signaling.[8]

This highlights a significant controversy in the understanding of this compound's mechanism and suggests that its anti-cancer effects may be mediated through alternative or multiple pathways.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the biological effects of this compound.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the cytotoxic and anti-proliferative effects of this compound.

-

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt (WST-8) which is reduced by dehydrogenases in living cells to produce a colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.[9][10]

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.[9][10][11]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[9][10][11]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[9][10][11]

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ value.

-

Apoptosis Detection (Annexin V Staining)

This method is used to quantify the induction of apoptosis by this compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. A viability dye like Propidium Iodide (PI) or DAPI is used to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[12][13]

-

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[13]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

-

Staining: Add fluorochrome-conjugated Annexin V to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[14][15]

-

Viability Dye: Add a viability dye (e.g., PI) and incubate for an additional 5 minutes.[14]

-

Analysis: Add 1X Binding Buffer and analyze the samples by flow cytometry within one hour.[14][15]

-

Analysis of NPM Oligomerization (Native PAGE & Western Blot)

This technique is employed to assess whether this compound disrupts the formation of NPM oligomers.

-

Principle: Native Polyacrylamide Gel Electrophoresis (PAGE) separates proteins based on their size and charge while maintaining their native conformation and protein-protein interactions. This allows for the visualization of different oligomeric states (monomers, dimers, etc.) of NPM.

-

Methodology:

-

Cell Lysis: Treat cells (e.g., OCI-AML3) with this compound for a specified time (e.g., 8 hours).[6] Lyse the cells under non-denaturing conditions using a lysis buffer without SDS or reducing agents.

-

Native PAGE: Mix the cell lysates with a native sample buffer (without SDS and boiling) and run on a polyacrylamide gel that does not contain SDS.[6][16]

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for NPM1, followed by a secondary antibody conjugated to HRP or a fluorescent dye.[17]

-

Visualization: Detect the protein bands corresponding to monomeric and oligomeric forms of NPM. A successful disruption by this compound would show a decrease in the intensity of oligomer bands and an increase in the monomer band.[6]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting levels or oligomerization of nucleophosmin 1 induces differentiation and loss of survival of human AML cells with mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 11. ptglab.com [ptglab.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 14. immunostep.com [immunostep.com]

- 15. phnxflow.com [phnxflow.com]

- 16. biorxiv.org [biorxiv.org]

- 17. europeanreview.org [europeanreview.org]

The Initial Discovery and Characterization of NSC348884: A Nucleophosmin Oligomerization Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the initial discovery and characterization of NSC348884, a small molecule identified as a putative inhibitor of Nucleophosmin (NPM) oligomerization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the early-stage research and methodologies associated with this compound. This guide details the in-silico discovery process, key experimental findings, and the methodologies employed in the foundational studies of this compound.

Introduction

Nucleophosmin (NPM), also known as B23, is a ubiquitously expressed nucleolar phosphoprotein that plays a crucial role in various cellular processes, including ribosome biogenesis, centrosome duplication, and the regulation of apoptosis.[1] Its dysregulation has been implicated in several human malignancies, making it an attractive target for anticancer therapies. A key feature of NPM's function is its ability to form homo-oligomers (dimers and pentamers) through its N-terminal domain. This oligomerization is critical for its biological activities.

The seminal work by Qi et al. in 2008 led to the identification of this compound as a small molecule inhibitor that was proposed to disrupt the oligomerization of NPM, thereby inducing apoptosis in cancer cells.[1][2] This discovery opened a new avenue for targeting NPM in cancer therapy.

In-Silico Discovery of this compound

The identification of this compound was a result of a rational drug design strategy that involved molecular modeling, pharmacophore design, and in-silico screening.[1]

Homology Modeling and Pharmacophore Design

Due to the lack of a crystal structure for human NPM at the time, the three-dimensional structure of the N-terminal oligomerization domain of human NPM was modeled based on the highly conserved structure of its Xenopus laevis homolog, NO38.[1] This model was then used to identify a hydrophobic pocket at the interface of the NPM monomers, which was deemed critical for the formation of dimers and higher-order oligomers. A pharmacophore model was subsequently designed to identify small molecules that could bind to this hydrophobic pocket and disrupt the protein-protein interaction.

Virtual Screening

The developed pharmacophore model was used to screen a chemical library in silico to identify potential small molecule inhibitors. This virtual screening process led to the identification of this compound as a promising candidate with the predicted ability to bind to the targeted hydrophobic pocket and interfere with NPM oligomerization.[1]

Initial In-Vitro Characterization and Quantitative Data

Following its in-silico identification, this compound was subjected to a series of in-vitro experiments to validate its biological activity. The initial studies demonstrated that this compound inhibits the proliferation of various cancer cell lines and induces apoptosis.[1][2]

Inhibition of Cancer Cell Proliferation

This compound was found to inhibit the proliferation of a panel of human cancer cell lines with IC50 values in the low micromolar range.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| LNCaP | Prostate Cancer | 4.0 |

| Granta-519 | Mantle Cell Lymphoma | 1.7 |

| HCT116 | Colorectal Carcinoma | 2.7 ± 0.1 |

| RKO | Colorectal Carcinoma | 3.5 ± 0.3 |

Table 1: IC50 values of this compound in various cancer cell lines as reported in initial studies.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound.

Native Polyacrylamide Gel Electrophoresis (PAGE) for NPM Oligomerization

This technique is used to analyze the oligomeric state of NPM in its native conformation.

Principle: Native PAGE separates proteins based on their size, shape, and native charge. Under non-denaturing conditions, NPM oligomers will migrate differently than the monomeric form, allowing for the assessment of oligomer disruption.

Protocol:

-

Cell Lysis:

-

Treat cancer cells with varying concentrations of this compound for the desired time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Sample Preparation:

-

Mix a standardized amount of protein lysate with a native PAGE sample buffer (containing glycerol and a tracking dye, but no SDS or reducing agents).

-

-

Electrophoresis:

-

Load the samples onto a native polyacrylamide gel (the percentage of acrylamide may need to be optimized based on the size of the protein complexes).

-

Run the gel in a cold room or with a cooling system to maintain the native protein structure.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for NPM.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment:

-

Seed cells in culture plates and treat with this compound at various concentrations and for different time points.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Proposed Mechanism of Action and Signaling Pathway

The initial studies on this compound proposed a mechanism of action centered on the disruption of NPM oligomerization, which in turn leads to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[1]

The disruption of NPM oligomers by this compound is thought to release its inhibitory effect on p53. This leads to the phosphorylation of p53 at Serine 15, a key activating modification. Activated p53 then transcriptionally upregulates its target genes, including those involved in apoptosis, ultimately leading to programmed cell death.[1][3]

Debate on the Mechanism of Action

It is important for researchers to be aware that the initial proposed mechanism of action of this compound has been a subject of scientific debate. Subsequent studies have questioned whether the cytotoxic effects of this compound are solely due to the inhibition of NPM oligomerization. Some research suggests that this compound may not effectively disrupt NPM oligomers in intact cells and that its anti-cancer effects could be mediated through other mechanisms, such as the modulation of cell adhesion signaling.

Conclusion

The discovery of this compound through a rational, in-silico approach marked a significant step in the exploration of Nucleophosmin as a therapeutic target in oncology. The initial studies provided a strong foundation, demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis, purportedly through the disruption of NPM oligomerization and subsequent p53 activation. While its precise mechanism of action remains an area of active investigation, the early research on this compound has provided valuable insights and tools for the scientific community to further probe the complex biology of NPM and to develop novel anti-cancer strategies. This technical guide serves as a comprehensive resource for understanding the foundational work on this intriguing small molecule.

References

- 1. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

NSC348884: A Potent Inhibitor of Cancer Cell Proliferation - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC348884 has emerged as a significant small molecule inhibitor demonstrating potent anti-proliferative effects across a range of human cancer cell lines. Initially identified as a disruptor of nucleophosmin (NPM1) oligomerization, its mechanism of action is a subject of ongoing research, with recent evidence suggesting alternative pathways may contribute to its cytotoxic effects. This technical guide provides a comprehensive analysis of this compound's impact on cancer cell proliferation, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction

Cancer remains a formidable challenge in modern medicine, necessitating the continuous development of novel therapeutic agents. Small molecule inhibitors that target specific cellular pathways crucial for cancer cell survival and proliferation represent a promising avenue for drug discovery. This compound is one such molecule that has garnered attention for its ability to induce apoptosis and inhibit cell growth in various cancer models. This document serves as a technical resource for researchers, providing an in-depth look at the current understanding of this compound's bioactivity.

Mechanism of Action

This compound was first described as an inhibitor of nucleophosmin (NPM1), a multifunctional protein implicated in various cellular processes, including ribosome biogenesis, DNA repair, and the regulation of apoptosis.[1] The initial hypothesis was that this compound disrupts the formation of NPM1 oligomers, leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[1][2]

The Role of p53 Activation

A key event following this compound treatment is the upregulation and phosphorylation of p53 at Serine 15.[1][2] This activation of p53 leads to the transcription of target genes involved in cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation.

The NPM1 Oligomerization Controversy

The following diagram illustrates the initially proposed signaling pathway for this compound:

Figure 1: Proposed signaling pathway of this compound.

Impact on Cell Proliferation: Quantitative Data

This compound has demonstrated significant anti-proliferative activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently observed in the low micromolar range.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Acute Myeloid Leukemia | OCI-AML2 | >10 | [5] |

| Acute Myeloid Leukemia | OCI-AML3 | ~5-10 | [5] |

| Acute Myeloid Leukemia | HL-60 | ~2-5 | [5] |

| Acute Myeloid Leukemia | KG-1 | ~2-5 | [5] |

| Acute Myeloid Leukemia | MV4-11 | <2 | [5] |

| Cervical Cancer | HeLa | ~5-10 | [5] |

| Embryonic Kidney | 293T | >10 | [5] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used. The data presented here are aggregated from studies with a 24-hour treatment period.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

References

- 1. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. europeanreview.org [europeanreview.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Foundational Research on NSC348884 and Acute Myeloid Leukemia (AML): A Technical Guide

This technical guide provides an in-depth overview of the foundational research concerning the small molecule inhibitor NSC348884 and its therapeutic potential in Acute Myeloid Leukemia (AML). It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, effects on AML cells, and the experimental protocols utilized in its initial investigations.

Core Concepts and Mechanism of Action

This compound is a small molecule inhibitor that has been investigated for its anti-tumor effects, particularly in AML.[1][2] The primary focus of early research has been on its interaction with Nucleophosmin 1 (NPM1), a multifunctional protein frequently mutated in AML.[3][4]

The Role of NPM1 in AML:

NPM1 is a nucleolar phosphoprotein that plays a crucial role in ribosome biogenesis, chromatin remodeling, and the regulation of tumor suppressor proteins like p53.[1][5] In approximately one-third of adult AML cases, the NPM1 gene is mutated, leading to the cytoplasmic dislocation of the NPM1 protein (NPMc+).[3][4][6] This aberrant localization is a key event in leukemogenesis. NPM1 typically exists in an oligomeric state, which is essential for its function.[6][7]

Proposed Mechanisms of this compound Action:

There are two main hypotheses regarding the mechanism of action of this compound in AML, representing a point of contention in the field:

-

Inhibition of NPM1 Oligomerization: The initial proposed mechanism was that this compound disrupts the formation of NPM1 oligomers.[7][8] By binding to a hydrophobic pocket in the N-terminal domain of NPM1, this compound is thought to prevent the protein from forming the higher-order structures necessary for its function.[7][8] This disruption is believed to lead to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[8]

-

Modified Cell Adhesion Signaling: A subsequent study has challenged the NPM1 oligomerization inhibition model.[2][9] This research suggests that the cytotoxic effects of this compound are not due to the disruption of NPM1 oligomers but are instead associated with modified cell adhesion signaling.[2][9]

The following diagram illustrates the initially proposed signaling pathway for this compound in NPM1-mutated AML cells.

Quantitative Data on the Effects of this compound in AML

This compound has demonstrated significant inhibitory and pro-apoptotic effects on AML cells, with a more pronounced impact on cells harboring the NPM1 mutation.[1][2]

| Cell Line | NPM1 Status | Parameter | Value | Reference |

| OCI-AML3 | Mutated | IC50 | Not explicitly stated, but marked apoptosis at 1.0-3.0µM | [6] |

| OCI-AML2 | Wild-Type | IC50 | Not explicitly stated, less sensitive than OCI-AML3 | [6] |

| Various Cancer Cell Lines | N/A | IC50 | 1.7-4.0 µM | [8] |

| Treatment | Cell Line | Effect | Observation | Reference |

| 2 µM this compound (12h) | OCI-AML3 | Apoptosis | Significant increase in Bax, significant decrease in Bcl-2 | [7] |

| 2 µM this compound | OCI-AML3 vs OCI-AML2 | Proliferation | Stronger inhibitory effect on OCI-AML3 | [1][2] |

| 1.0-5.0µM this compound (8h) | OCI-AML3 | NPM1 Oligomers | Disruption of oligomers observed | [6] |

| 3.0µM this compound | OCI-AML3 | Apoptosis | Marked apoptosis | [6] |

| 1.0 or 3.0µM this compound | OCI-AML2 | Apoptosis | No significant apoptosis | [6] |

| 2-10 µM this compound (24h) | Various Leukemia Cell Lines | EC50 | 2-10 µM | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on this compound and AML.

Cell Culture

-

Cell Lines: OCI-AML2 (wild-type NPM1) and OCI-AML3 (NPM1-mutated) are commonly used AML cell lines.[1][2]

-

Culture Medium: RPMI-1640 medium supplemented with 10% or 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[11]

Cell Proliferation Assay (CCK-8)

This assay is used to assess the inhibitory effect of this compound on the proliferation of AML cells.[7]

-

Cell Seeding: Seed 12,000 cells per well in a 96-well plate in 100 µL of cell suspension.[7]

-

Pre-incubation: Pre-culture the plate for 24 hours.[12]

-

Treatment: Add various concentrations of this compound (e.g., 0, 1, 3, 6, 10 µM) to the wells and incubate for different time points (e.g., 12, 24, 36, 48 hours).[7]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7]

-

Incubation: Incubate the plate for 1-4 hours in the incubator.[12]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]

The following diagram outlines the workflow for the CCK-8 cell proliferation assay.

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify the pro-apoptotic effect of this compound.[1][2]

-

Cell Treatment: Treat AML cells with the desired concentrations of this compound for the specified duration.[11]

-

Cell Harvesting: Collect cells by centrifugation.[11]

-

Washing: Wash the cells with cold PBS.[11]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.[11]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Analyze the stained cells by flow cytometry.[11]

Western Blot Analysis

Western blotting is employed to assess the levels of specific proteins involved in apoptosis and NPM1 oligomerization.

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer.[7]

-

Protein Quantification: Determine protein concentration using a BCA assay.[7]

-

SDS-PAGE: Separate protein samples by polyacrylamide gel electrophoresis.[7] For analyzing NPM1 oligomers, native PAGE is used.[6]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[7]

-

Blocking: Block the membrane with 5% non-fat milk.[7]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NPM1, p53, Bax, Bcl-2, PARP, Caspase-3) overnight at 4°C.[6][7][10]

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.[7]

-

Detection: Visualize protein bands using an ECL detection system.[7]

The following diagram illustrates the conflicting findings regarding the effect of this compound on NPM1 oligomerization.

Conclusion

This compound has demonstrated promising preclinical activity against AML, particularly in the context of NPM1 mutations. It effectively inhibits cell proliferation and induces apoptosis in AML cell lines. While the initial hypothesis centered on the disruption of NPM1 oligomerization, subsequent research has introduced a conflicting view, suggesting that the compound's cytotoxicity may be mediated through altered cell adhesion signaling. Further investigation is warranted to fully elucidate the precise mechanism of action of this compound, which will be critical for its potential clinical development as a targeted therapy for AML. This guide provides a comprehensive summary of the foundational research to aid in these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. europeanreview.org [europeanreview.org]

- 5. Nucleophosmin 1 Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting levels or oligomerization of nucleophosmin 1 induces differentiation and loss of survival of human AML cells with mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanreview.org [europeanreview.org]

- 8. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ptglab.com [ptglab.com]

Methodological & Application

NSC348884 experimental protocol for in vitro studies.

Application Notes for NSC348884

Introduction

This compound is a small molecule inhibitor identified as a disruptor of Nucleophosmin (NPM1) function.[1][2] NPM1 is a multifunctional phosphoprotein primarily located in the nucleolus that plays crucial roles in ribosome biogenesis, cell cycle regulation, and the DNA damage response.[3][4] In various human malignancies, NPM1 is often overexpressed or mutated, contributing to anti-apoptotic effects and cancer progression.[5]

Mechanism of Action

This compound was initially reported to function by interfering with the N-terminal domain of NPM1, which is essential for its self-oligomerization into dimers and higher-order pentamers.[2][6][5][7] By binding to a hydrophobic pocket, this compound disrupts the formation of these oligomers, leading to an accumulation of NPM1 monomers.[6][8] This disruption is believed to impair the oncogenic functions of NPM1, leading to several downstream cellular effects:

-

Induction of Apoptosis: Treatment with this compound induces programmed cell death in a dose-dependent manner across various cancer cell lines.[6][5] This is often correlated with the upregulation of the tumor suppressor protein p53, specifically through increased phosphorylation at Serine 15, and the induction of apoptotic markers such as cleaved Poly(ADP-ribose) polymerase (PARP) and phosphorylated H2AX.[1][6][5] The expression of the anti-apoptotic protein Bcl-2 has also been shown to decrease following treatment.[3]

-

Inhibition of Cell Proliferation: The compound effectively inhibits the growth of cancer cells, with IC50 values typically in the low micromolar range.[1][6][5] This effect is particularly pronounced in cancer cells with mutated NPM1, such as the OCI-AML3 acute myeloid leukemia (AML) cell line.[3][7][9]

-

Synergistic Effects: this compound has been shown to synergize with conventional chemotherapy agents like doxorubicin, enhancing their cytotoxic effects on cancer cells.[4][6][8]

It is important for researchers to note that some studies have questioned whether the cytotoxic effects of this compound are solely due to the inhibition of NPM1 oligomerization, suggesting that its mechanism may also involve the modification of cell adhesion signaling.[10][11][12]

Quantitative Data Summary

The following table summarizes the effective concentrations and treatment durations for this compound in various in vitro assays as reported in the literature.

| Parameter | Cell Lines | Concentration Range | Duration | Outcome | Reference |

| IC50 (Cell Proliferation) | Various cancer cell lines (e.g., LNCaP, Granta) | 1.7 - 4.0 µM | 4 days | Inhibition of cell proliferation | [1][6][5] |

| Cell Proliferation Assay | OCI-AML2, OCI-AML3 | 1 - 10 µM | 12 hours | Dose-dependent inhibition | [3] |

| Cell Proliferation Assay | OCI-AML2, OCI-AML3 | 2 µM | 12 - 48 hours | Time-dependent inhibition | [3] |

| Apoptosis Induction | Various cancer cell lines | 2 - 10 µM | 24 hours | Increased apoptosis | [10] |

| Apoptosis Induction | OCI-AML3 | 1 - 3 µM | Not specified | Marked apoptosis | [7] |

| NPM1 Oligomer Disruption | HL-60, OCI-AML3 | 1 - 5 µM | 8 hours | Disruption of NPM1 oligomers | [7] |

| Protein Expression (Western Blot) | OCI-AML3 | 2 µM | 12 hours | Reduction in oligomeric NPM1 | [3] |

| p53 Upregulation | LNCaP | 0 - 5 µM | 0 - 24 hours | Increased p53 (p-Ser15) | [1] |

Experimental Protocols

Here are detailed protocols for key in vitro experiments using this compound.

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol is for determining the effect of this compound on the proliferation and viability of adherent or suspension cancer cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cancer cell lines (e.g., OCI-AML2, OCI-AML3)

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader (450 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 - 12,000 cells per well in 100 µL of complete medium.[3] For suspension cells, centrifuge and resuspend in fresh medium before plating.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach (if adherent) and resume growth.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. For dose-response experiments, typical final concentrations range from 0 µM (vehicle control, e.g., 0.1% DMSO) to 10 µM.[3]

-

Remove the old medium and add 100 µL of the medium containing the desired this compound concentrations to each well.

-

Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 36, or 48 hours).[3]

-

CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.[3]

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C until the color in the wells changes.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This protocol detects apoptosis by identifying externalized phosphatidylserine (Annexin V) and compromised cell membranes (Propidium Iodide, PI).

Materials:

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to grow to ~70% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 6 µM) for a specified period, typically 24 hours.[3]

-

Cell Harvesting:

-

Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using trypsin. Collect the cells and centrifuge at 300 x g for 5 minutes.

-

Suspension cells: Collect the cells directly from the wells and centrifuge.

-

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Analysis of NPM1 Oligomerization by Native PAGE

This protocol allows for the analysis of protein complexes in their native state, making it ideal for observing the disruption of NPM1 oligomers.

Materials:

-

This compound stock solution

-

Cell lysis buffer without SDS or reducing agents (e.g., RIPA buffer without SDS)

-

Protein quantification assay (e.g., BCA assay)

-

Native PAGE gels (or hand-cast Tris-Glycine gels without SDS)

-

Native running buffer (Tris-Glycine without SDS)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against NPM1

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence kit

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound (e.g., 1-5 µM for 8 hours).[7] Harvest and wash the cells, then lyse them in a non-denaturing lysis buffer on ice.

-

Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant.

-

Sample Preparation: Mix 20-50 µg of protein with a native sample buffer (containing glycerol and a tracking dye like bromophenol blue, but no SDS or DTT/β-mercaptoethanol). Do not heat the samples.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage (e.g., 100-120V) at 4°C to maintain the native protein structure.

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary anti-NPM1 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1-2 hours.

-

Visualize the protein bands using an ECL kit. Higher molecular weight bands represent NPM1 oligomers, while the lowest band represents the monomer. A reduction in the intensity of oligomer bands in treated samples indicates disruption.[7]

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. oncotarget.com [oncotarget.com]

- 3. europeanreview.org [europeanreview.org]

- 4. Nucleophosmin Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. The effect of small molecule inhibitor this compound on nucleophosmin 1-mutated acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound cytotoxicity is not mediated by inhibition of nucleophosmin oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for NSC348884 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NSC348884, a small molecule inhibitor, in various cell culture experiments. The information compiled herein is based on peer-reviewed scientific literature and is intended to facilitate the design and execution of robust and reproducible studies.

Introduction

This compound has been identified as a potent inhibitor of Nucleophosmin (NPM1) oligomerization, a process crucial for its various cellular functions.[1][2] Dysregulation of NPM1 is implicated in several human malignancies, making it an attractive target for cancer therapy.[1][2] this compound has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, particularly in Acute Myeloid Leukemia (AML).[3][4][5] While the primary proposed mechanism involves the disruption of NPM1 oligomers leading to p53 activation, some studies suggest its cytotoxic effects may be independent of NPM1 oligomerization and related to altered cell adhesion signaling.[1][6][7][8]

Data Presentation: Recommended this compound Concentrations

The following tables summarize the effective concentrations of this compound used in various cell culture experiments as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Various Cancer Cell Lines | Not Specified | 1.7 - 4.0 | [1][2] |

Table 2: Effective Concentrations of this compound for Specific Cellular Assays

| Cell Line(s) | Assay Type | Concentration (µM) | Treatment Duration | Observed Effect | Citation(s) |

| OCI-AML2, OCI-AML3 | Cell Proliferation (CCK-8) | 1, 3, 6, 10 | 12 hours | Dose-dependent inhibition of proliferation. | [3] |

| OCI-AML2, OCI-AML3 | Cell Proliferation (CCK-8) | 2 | 12, 24, 36, 48 hours | Time-dependent inhibition of proliferation. | [3] |

| OCI-AML2, OCI-AML3 | Apoptosis (Flow Cytometry, Western Blot) | 2 | 12 hours | Induction of apoptosis. Stronger effect in OCI-AML3. | [3] |

| HL-60, OCI-AML3 | NPM1 Oligomerization (Native PAGE) | 1.0 - 5.0 | 8 hours | Disruption of NPM1 oligomers. | [4] |

| HL-60, U937, OCI-AML2, OCI-AML3 | Apoptosis (Annexin V) | 1.0, 3.0 | 24 hours | Marked apoptosis in OCI-AML3 cells. | [4] |

| Various Cancer Cell Lines | Apoptosis (Morphology, PARP cleavage, H2AX phosphorylation) | 4 - 5 | 24 hours | Significant apoptosis (>50%). | [1] |

Experimental Protocols